1,2,3-Trichloro-4,5,6-trimethoxybenzene

Description

Significance of Polysubstituted Arenes in Advanced Chemical Sciences

Polysubstituted arenes are fundamental structural motifs found in a multitude of functional molecules. nist.govnist.gov Their importance spans numerous scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. bohrium.com The specific functions of these molecules are directly linked to the nature and position of the substituents on the benzene (B151609) core. nist.gov In materials science, for instance, hexasubstituted benzenes are investigated for their applications in organic photovoltaic cells, bioimaging, and Organic Light Emitting Diodes (OLEDs) due to their unique physicochemical properties like high thermal stability and aggregation-induced emission. mdpi.com The dense functionalization in these compounds can lead to non-planar structures, which imparts high solubility and unique electronic behaviors. chemicalbook.com This makes them attractive for the development of novel fluorophores and components in advanced electrical devices. mdpi.comchemicalbook.com

Historical Context of Arene Functionalization and Challenges in Regioselective Synthesis

The functionalization of aromatic rings is one of the oldest and most studied areas of organic chemistry, with electrophilic aromatic substitution (EAS) being a classical transformation. youtube.combyjus.com Historically, reactions like nitration, halogenation, and Friedel-Crafts alkylation provided the initial pathways to substituted benzenes. rsc.org However, a primary and enduring challenge in arene chemistry is controlling the position of incoming substituents, a concept known as regioselectivity. nih.gov

The inherent electronic properties of a substituent on a benzene ring direct incoming groups to specific (ortho, meta, or para) positions. byjus.com Synthesizing a molecule with a complex substitution pattern, such as the vicinal (adjacent) 1,2,3-trichloro and 4,5,6-trimethoxy arrangement, presents a formidable synthetic hurdle. youtube.com Traditional EAS methods often yield mixtures of isomers that are difficult to separate, especially when multiple electron-donating and electron-withdrawing groups are present. byjus.com Overcoming the intrinsic directing effects of functional groups to achieve a specific, often sterically hindered, substitution pattern requires advanced and highly selective synthetic methodologies. nih.govnih.gov

Definition and Structural Attributes of Highly Substituted Trichloro-trimethoxybenzenes

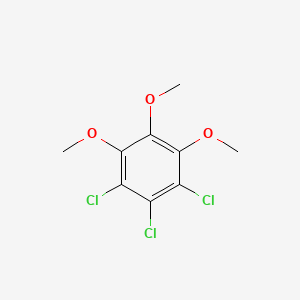

1,2,3-Trichloro-4,5,6-trimethoxybenzene (B13963940) is a hexasubstituted aromatic compound. Its structure consists of a central benzene ring where all six hydrogen atoms have been replaced by other functional groups. Specifically, three chlorine atoms occupy adjacent positions C1, C2, and C3, while three methoxy (B1213986) groups are situated on the remaining adjacent positions C4, C5, and C6.

The juxtaposition of three strongly electron-withdrawing chloro groups and three electron-donating methoxy groups on the same aromatic ring is expected to create a molecule with a significant dipole moment and unique electronic characteristics. Furthermore, the presence of six substituents, particularly at adjacent positions, results in considerable steric hindrance, which can force the substituents out of the plane of the benzene ring. This distortion from planarity is a key feature of many hexasubstituted benzenes and significantly influences their physical and chemical properties. chemicalbook.com While extensive experimental data for this specific isomer is not prominent in the surveyed literature, its fundamental properties can be calculated.

Table 1: Calculated Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₃O₃ |

| Molecular Weight | 271.52 g/mol |

Note: These values are calculated based on the chemical structure and have not been experimentally verified in the cited literature.

Academic Research Landscape of Complex Substituted Aromatic Compounds

The synthesis of complex aromatic compounds like this compound is an active and evolving area of chemical research. Modern synthetic chemistry has moved beyond classical methods to develop more precise and efficient strategies for constructing polysubstituted arenes.

Key areas of research include:

Transition Metal-Catalyzed Cross-Coupling: These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the sequential and regioselective introduction of substituents.

Directed C-H Functionalization: This strategy involves using a directing group to guide a catalyst to a specific C-H bond on the aromatic ring, enabling functionalization at positions that are otherwise difficult to access.

Multi-component Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, often with high atom economy and efficiency.

Annulation Strategies: Methods like the Diels-Alder cycloaddition are employed to construct the benzene ring itself with the desired substituents already in place. mdpi.com

These advanced methodologies provide potential pathways to overcome the regioselectivity challenges inherent in synthesizing specific isomers of highly functionalized molecules. The pursuit of such complex targets drives innovation in synthetic methodology and deepens the understanding of chemical reactivity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

77223-56-4 |

|---|---|

Molecular Formula |

C9H9Cl3O3 |

Molecular Weight |

271.5 g/mol |

IUPAC Name |

1,2,3-trichloro-4,5,6-trimethoxybenzene |

InChI |

InChI=1S/C9H9Cl3O3/c1-13-7-5(11)4(10)6(12)8(14-2)9(7)15-3/h1-3H3 |

InChI Key |

JDWAFWGCMUKWGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,2,3 Trichloro 4,5,6 Trimethoxybenzene

Overview of Established Approaches for Polysubstituted Arene Construction

The creation of polysubstituted arenes is a cornerstone of organic synthesis, with a variety of established methods available to chemists. These strategies offer different levels of control over regiochemistry and can be selected based on the desired substitution pattern and the availability of starting materials.

One of the most traditional and widely used methods for preparing polysubstituted benzenes involves the stepwise modification of a simpler, pre-existing benzene (B151609) core through a series of chemical reactions. nih.govfiveable.me This approach leverages the rich chemistry of electrophilic aromatic substitution (EAS), where functional groups are introduced onto the ring one by one. fiveable.melibretexts.org

The success of a sequential synthesis hinges on understanding the directing effects of the substituents already present on the ring. libretexts.org Activating groups, such as methoxy (B1213986) (-OCH₃) groups, direct incoming electrophiles to the ortho and para positions and increase the ring's reactivity. Conversely, deactivating groups generally direct to the meta position. The order in which reactions are performed is therefore critical to achieving the desired isomer. pressbooks.pub For instance, the synthesis of a related compound, 1,3,5-trichloro-2,4,6-trimethoxybenzene (B371493), has been achieved by treating 1,3,5-trimethoxybenzene (B48636) with trichloroisocyanuric acid, demonstrating a direct chlorination of a methoxylated benzene core. rsc.org

Common sequential modifications include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. fiveable.me

These primary functional groups can then be further transformed. For example, a nitro group can be reduced to an amine (-NH₂), which can then be converted into a variety of other functionalities via diazotization. This sequential approach provides a powerful and flexible toolbox for assembling complex substitution patterns on a benzene ring. acs.orguq.edu.aunih.gov

Annulation, or ring-forming, reactions provide a powerful alternative to sequential modification by constructing the benzene ring itself from smaller, acyclic or cyclic precursors. wikipedia.orgfiveable.me These methods are particularly valuable for creating highly substituted or complex aromatic systems that are difficult to access through stepwise functionalization.

In recent years, organocatalytic benzannulation has emerged as an efficient and versatile method for assembling diverse arene architectures under mild conditions. rsc.orgresearchgate.net These reactions avoid the use of transition metals and often proceed with high chemo- and regioselectivity. rsc.org The strategies are typically categorized by the number of atoms each reactant contributes to the new ring, such as [4+2], [3+3], or [5+1] cycloadditions. researchgate.netrsc.org Various types of organocatalysts can be employed, including Brønsted acids, primary and secondary amines, tertiary amines, tertiary phosphines, and N-heterocyclic carbenes (NHCs). rsc.orgresearchgate.net For example, a [4+2] benzannulation between enals and nitroolefins can be catalyzed by amines to produce 2-nitrobiaryls. nih.gov

| Organocatalytic Strategy | Catalyst Type | Typical Reactants | Key Feature |

| Brønsted Acid Catalysis | Thioureas, Phosphoric Acids | Dienes, Dienophiles | Activation of electrophiles |

| Secondary Amine Catalysis | Proline derivatives, Diarylprolinol silyl (B83357) ethers | Aldehydes, Ketones | Dienamine/Enamine formation |

| Tertiary Phosphine Catalysis | Triphenylphosphine | Allenes, Alkynes | Generation of zwitterionic intermediates |

| N-Heterocyclic Carbene (NHC) Catalysis | Imidazolium salts | Aldehydes, α,β-Unsaturated esters | Umpolung (polarity reversal) of aldehydes |

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring, typically a cyclohexene (B86901) derivative, from a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While the initial product is not aromatic, subsequent elimination or oxidation reactions can lead to the formation of a benzene ring. The reaction is known for its high stereospecificity and predictable regiochemistry. libretexts.org

A key variation for directly forming aromatic products is the hexadehydro Diels-Alder (HDDA) reaction, where diynes and alkynes react to form a benzyne (B1209423) intermediate, which can be trapped to yield a highly functionalized aromatic ring in a single step. wikipedia.org This strategy allows for the rapid construction of complex aromatic cores.

| Cycloaddition Variant | Reactants | Intermediate | Product |

| Classic Diels-Alder + Oxidation | Diene + Alkene | Cyclohexene | Substituted Benzene |

| Diels-Alder with Alkyne Dienophile | Diene + Alkyne | Cyclohexadiene | Substituted Benzene |

| Hexadehydro Diels-Alder (HDDA) | Diyne + Alkyne (Diynophile) | Benzyne | Highly Substituted Benzene |

The [2+2+2] cyclotrimerization of alkynes, catalyzed by various transition metals such as rhodium (Rh), cobalt (Co), nickel (Ni), palladium (Pd), and titanium (Ti), is a highly efficient, atom-economical method for constructing substituted benzene rings. researchgate.netdigitellinc.comacs.org This reaction involves the catalytic coupling of three alkyne molecules to form a benzene ring. If unsymmetrical alkynes are used, a mixture of regioisomers can result, although regioselectivity can often be controlled by the choice of catalyst and reaction conditions. acs.org The method is tolerant of a wide range of functional groups and has been applied to the synthesis of complex polycyclic aromatic compounds. researchgate.netthieme-connect.com

Annulation Reactions for Direct Benzene Ring Assembly

Specific Synthesis Pathways for 1,2,3-Trichloro-4,5,6-trimethoxybenzene (B13963940)

A logical starting material is 1,2,3-trimethoxybenzene (B147658), which can be synthesized from the commercially available pyrogallol (B1678534) via Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. patsnap.comprepchem.com

With 1,2,3-trimethoxybenzene in hand, the subsequent step would be the introduction of three chlorine atoms onto the 4, 5, and 6 positions of the ring via an electrophilic aromatic substitution reaction. The three methoxy groups are strong activating, ortho-, para-directing groups. In 1,2,3-trimethoxybenzene, the C4 and C6 positions are para to the C1 and C3 methoxy groups, respectively, and ortho to the C2 methoxy group. The C5 position is ortho to the C4 and C6 positions. Therefore, positions 4, 5, and 6 are all activated for electrophilic substitution.

A direct trichlorination could be attempted using a suitable chlorinating agent. Given the high activation of the ring by three methoxy groups, a mild chlorinating agent and carefully controlled conditions would be necessary to avoid over-chlorination or side reactions.

Below is a proposed synthetic pathway:

| Step | Reaction Type | Starting Material | Reagents and Conditions | Product |

| 1 | Williamson Ether Synthesis | Pyrogallol | Dimethyl sulfate (CH₃)₂SO₄, Sodium hydroxide (B78521) (NaOH), Water | 1,2,3-Trimethoxybenzene |

| 2 | Electrophilic Aromatic Chlorination | 1,2,3-Trimethoxybenzene | 3+ equivalents of a chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), or N-Chlorosuccinimide (NCS)) in a suitable solvent (e.g., CCl₄, CH₃CN). Reaction may require a catalyst and controlled temperature. | This compound |

This proposed route represents a logical and chemically sound strategy for the synthesis of the target compound, relying on well-established reaction principles for modifying a pre-existing and accessible benzene core.

Laboratory-Scale Preparative Methods

Direct and documented laboratory-scale methods for the synthesis of this compound are not extensively reported in readily available literature. However, a plausible and logical pathway can be constructed based on established organic chemistry principles, typically involving a multi-step sequence. A common approach would begin with a commercially available precursor, such as pyrogallol, and proceed through methylation followed by a controlled chlorination.

Step 1: Synthesis of the Precursor 1,2,3-Trimethoxybenzene The starting point for this synthesis is often the methylation of pyrogallol. A well-established method involves reacting pyrogallol with a methylating agent like dimethyl sulfate in the presence of a base. prepchem.com Greener approaches have been developed using dimethyl carbonate (DMC) as the methylating agent and an ionic liquid as a catalyst, achieving high yields. researchgate.net

A typical laboratory procedure is as follows:

Pyrogallol is dissolved in an aqueous solution of sodium hydroxide.

Dimethyl sulphate is added incrementally while maintaining the reaction temperature below 45°C to control the exothermic reaction. prepchem.com

After the addition is complete, the mixture is heated to drive the reaction to completion.

The product, 1,2,3-trimethoxybenzene, precipitates and can be isolated by filtration, followed by recrystallization from a solvent like dilute ethanol (B145695) to yield pure crystals. prepchem.com

Step 2: Chlorination of 1,2,3-Trimethoxybenzene The subsequent step is the electrophilic aromatic substitution to introduce three chlorine atoms onto the 1,2,3-trimethoxybenzene ring. This step is challenging due to the directing effects of the methoxy groups. Methoxy groups are powerful ortho-, para-directing activators. In 1,2,3-trimethoxybenzene, the C4, C5, and C6 positions are available for substitution. The C5 position is para to the C2-methoxy group and ortho to the C1- and C3-methoxy groups, making it highly activated. The C4 and C6 positions are also activated.

Achieving the specific 1,2,3-trichloro substitution pattern on a 4,5,6-trimethoxy scaffold (or vice versa) is non-trivial. A more controlled approach would likely involve the chlorination of 1,2,3-trimethoxybenzene. The reaction would require a suitable chlorinating agent (e.g., chlorine gas, sulfuryl chloride) and potentially a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to facilitate the reaction. However, this process is likely to produce a mixture of chlorinated isomers, including mono-, di-, and trichlorinated products, as well as different regioisomers of the trichlorinated compound. prepchem.com Separating the desired this compound from this mixture would necessitate purification techniques such as fractional distillation or chromatography.

Comparative Analysis of Isomeric Trichlorotrimethoxybenzene Syntheses

A comparative analysis with the synthesis of an isomer, such as 1,3,5-trichloro-2,4,6-trimethoxybenzene, highlights the synthetic challenges posed by the unsymmetrical substitution pattern of the target molecule.

The synthesis of the highly symmetrical 1,3,5-trichloro-2,4,6-trimethoxybenzene is considerably more straightforward. It can be prepared from 1,3,5-trimethoxybenzene via chlorination. rsc.org In this precursor, the three positions available for substitution (C2, C4, C6) are electronically and sterically equivalent. Therefore, chlorination proceeds with high regioselectivity, yielding the single desired trichlorinated product.

The following table provides a comparative analysis of the synthetic strategies for these two isomers.

| Feature | Synthesis of this compound (Proposed) | Synthesis of 1,3,5-Trichloro-2,4,6-trimethoxybenzene rsc.org |

|---|---|---|

| Starting Material | 1,2,3-Trimethoxybenzene | 1,3,5-Trimethoxybenzene |

| Symmetry of Precursor | Low (C2v) | High (D3h) |

| Chlorination Reagent Example | Cl₂/FeCl₃ or SO₂Cl₂ | Trichloroisocyanuric acid (TCCA) in ethyl acetate/acetic acid |

| Regioselectivity Challenge | High: Methoxy groups activate multiple positions (4, 5, and 6), leading to a potential mixture of isomers. | Low: All three available positions are equivalent, leading to a single major product. |

| Expected Yield of Desired Isomer | Low to moderate, due to product mixture. | High, due to high selectivity. |

| Purification | Complex; requires chromatographic separation or fractional distillation. | Simple; typically involves recrystallization. |

This comparison underscores how the symmetry of the precursor molecule dramatically influences the ease of synthesis and the regiochemical outcome of electrophilic substitution reactions. pressbooks.pubfiveable.me

Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and improving regioselectivity, especially in complex syntheses.

For the initial methylation of pyrogallol, studies have optimized conditions to achieve near-quantitative conversion and high yields. Research using dimethyl carbonate (DMC) as a green methylating agent identified optimal conditions as a reaction temperature of 160°C, a pyrogallic acid to DMC mole ratio of 1:6, and a reaction time of 7 hours, resulting in a 92.6% yield of 1,2,3-trimethoxybenzene. researchgate.net

For the challenging chlorination step, optimization would focus on several key parameters:

Chlorinating Agent: The choice of agent can influence selectivity. Milder agents like N-chlorosuccinimide (NCS) might offer more control than harsher agents like chlorine gas.

Catalyst: The type and amount of Lewis acid catalyst can be tuned. While catalysts like FeCl₃ are common, they can sometimes lead to over-reaction or isomerization. Less active catalysts might provide better selectivity.

Solvent: The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway and product distribution.

Temperature: Lowering the reaction temperature generally slows the reaction rate and can increase selectivity by favoring the formation of the thermodynamically more stable product and reducing side reactions.

Reaction Time: Careful monitoring of the reaction progress is necessary to stop the reaction once the desired level of chlorination is achieved, preventing the formation of over-chlorinated byproducts.

The table below summarizes key parameters for optimization.

| Parameter | Objective of Optimization | Potential Adjustments |

|---|---|---|

| Temperature | Enhance regioselectivity; minimize side reactions. | Typically lowered (e.g., 0°C to room temperature) to increase selectivity. |

| Catalyst | Control the rate and selectivity of chlorination. | Varying catalyst (FeCl₃, AlCl₃, I₂) and its concentration. |

| Solvent | Influence reaction pathway and product solubility. | Testing a range of non-polar to polar aprotic solvents (e.g., CCl₄, CH₂Cl₂, Acetic Acid). |

| Reagent Stoichiometry | Prevent over-chlorination. | Using a precise molar equivalent of the chlorinating agent (e.g., 3.0 equivalents for trichlorination). |

Advanced Synthetic Techniques and Emerging Methodologies

Modern synthetic chemistry offers powerful tools for constructing complex molecules with high precision, overcoming many of the limitations of classical methods.

One-Pot Tandem Reactions for Polysubstituted Benzene Derivatives

One-pot tandem reactions represent an efficient strategy for synthesizing polysubstituted benzenes from acyclic precursors. acs.org These methods construct the aromatic ring and install multiple substituents in a single synthetic operation, avoiding the need to isolate intermediates. This approach improves efficiency, reduces waste, and can circumvent the regioselectivity problems associated with stepwise substitution on a pre-formed ring. acs.org

One such methodology involves the reaction of vinyl malononitriles with nitroolefins in the presence of a base. acs.orgacs.org This process proceeds through a sequence of reactions including a vinylogous Michael addition, intramolecular cyclization, and subsequent aromatization to form a highly functionalized benzene ring. While a direct application to produce this compound has not been specifically reported, the principles of this strategy could be adapted to design a convergent synthesis from appropriately chosen acyclic building blocks.

Programmed Synthesis Approaches for Defined Substitution Patterns

Programmed synthesis offers a powerful solution for creating multi-substituted benzenes with complete control over the substitution pattern. sciencedaily.com This approach involves the sequential and directed installation of substituents onto a starting scaffold. One innovative method uses a thiophene (B33073) ring as a temporary template. A series of metal-catalyzed cross-coupling reactions are performed to install four different groups at specific positions on the thiophene. This is followed by a cycloaddition reaction with an alkyne, which extrudes the sulfur atom and forms a perfectly defined hexa-substituted benzene. innovations-report.com

This "at-will" synthetic capability is ideal for accessing complex, unsymmetrical molecules that are difficult or impossible to prepare using classical electrophilic substitution. The programmed approach would allow for the unambiguous synthesis of this compound by precisely placing each chloro and methoxy group in the desired location, thereby guaranteeing the correct isomeric structure. sciencedaily.cominnovations-report.com

Chemo- and Stereoselective Functionalization Techniques

For a molecule like this compound, chemo- and regioselective functionalization techniques are of paramount importance. Stereoselectivity is not a factor as the molecule is achiral.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In a potential precursor containing different types of functional groups, a chemoselective reaction would allow for the modification of one group without affecting the others, which is critical in multi-step syntheses.

Regioselectivity , as previously discussed, is the control over the position of substituent addition. Advanced methods achieve high regioselectivity through various means, such as the use of directing groups that steer incoming reagents to a specific carbon atom on the benzene ring. Nickel-catalyzed multi-component reactions, for instance, have been shown to achieve excellent regioselectivity in the formation of polysubstituted alkenes, and similar principles can be applied to arene functionalization. nih.gov Late-stage C-H functionalization using specialized catalysts can also be employed to introduce groups at specific sites on a complex molecule with high precision.

These advanced techniques provide the control necessary to overcome the inherent reactivity patterns of aromatic rings, enabling the targeted synthesis of complex substitution patterns.

Green Chemistry Principles in the Synthesis of Halogenated Trimethoxybenzenes

The application of green chemistry principles to the synthesis of halogenated trimethoxybenzenes aims to reduce the environmental impact of these processes by using safer reagents, minimizing waste, and improving energy efficiency.

One of the key areas of focus is the replacement of traditional halogenating agents and catalysts with more environmentally benign alternatives. For instance, the use of hydrochloric acid in combination with a green oxidant like hydrogen peroxide (H₂O₂) is a promising approach. This system, often catalyzed by metal oxides such as Fe-Ba binary oxides, generates electrophilic chlorine in situ, with water being the primary byproduct. nih.govnih.govresearchgate.netmdpi.com This method avoids the use of hazardous chlorinated solvents and harsh Lewis acids. nih.gov

Another green strategy involves the use of biocatalysis. Haloperoxidase enzymes, for example, can catalyze halogenation reactions under mild conditions, using halide salts and hydrogen peroxide. researchgate.net This enzymatic approach offers high selectivity and operates in aqueous environments, significantly reducing the use of organic solvents. researchgate.net

The choice of solvent is another critical aspect of green synthesis. The development of reactions in greener solvents like water, ethanol, or even under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. For example, the bromination of aromatic compounds has been successfully carried out using hydrobromic acid and hydrogen peroxide in water or ethanol.

Furthermore, the use of solid-supported catalysts can facilitate easier product purification and catalyst recycling, aligning with the principles of atom economy and waste reduction. Zeolites and other porous materials can be used as shape-selective catalysts to improve the regioselectivity of chlorination, potentially leading to higher yields of the desired isomer and reducing the need for complex separation processes.

Table 2: Green Chemistry Approaches in Halogenation of Aromatic Compounds

| Principle | Approach | Example | Environmental Benefit |

|---|---|---|---|

| Safer Reagents | Use of H₂O₂ as an oxidant with HCl. nih.govnih.gov | Catalytic chlorination of arenes using Fe-Ba binary oxides. nih.govnih.govresearchgate.netmdpi.com | Avoids toxic and corrosive halogenating agents; water is the main byproduct. nih.govnih.gov |

| Biocatalysis | Enzyme-catalyzed halogenation. researchgate.net | Use of haloperoxidases for selective halogenation. researchgate.net | Mild reaction conditions, high selectivity, use of aqueous media. researchgate.net |

| Greener Solvents | Reactions in water, ethanol, or solvent-free. | Bromination of aromatics with HBr/H₂O₂ in ethanol. | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Catalyst Recycling | Use of solid-supported catalysts. | Zeolite-catalyzed chlorination. | Facilitates catalyst recovery and reuse, minimizing waste. |

By integrating these green chemistry principles, the synthesis of this compound and other halogenated trimethoxybenzenes can be made more sustainable and environmentally responsible.

Reactivity and Reaction Mechanisms of 1,2,3 Trichloro 4,5,6 Trimethoxybenzene

Influence of Chlorine and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 1,2,3-trichloro-4,5,6-trimethoxybenzene (B13963940) is intricately governed by the electronic and steric interplay of its six substituents. The three methoxy groups (-OCH₃) and three chlorine atoms (-Cl) exert opposing electronic effects on the benzene (B151609) ring, which dictates its susceptibility to electrophilic and nucleophilic attack.

Methoxy groups are potent activating groups in the context of electrophilic aromatic substitution. wikipedia.org They are ortho-, para-directing due to their ability to donate electron density to the aromatic ring via resonance (+R effect), which stabilizes the cationic intermediate (arenium ion) formed during the reaction. lkouniv.ac.in This electron donation outweighs their electron-withdrawing inductive effect (-I effect) stemming from the high electronegativity of the oxygen atom.

Conversely, chlorine atoms are deactivating yet ortho-, para-directing. quora.com Their strong inductive effect (-I effect) withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. quora.com However, the lone pairs on the chlorine atom can participate in resonance (+R effect), donating electron density to the ortho and para positions. quora.com This resonance effect, while weaker than the inductive effect, is sufficient to direct incoming electrophiles to these positions over the meta position. quora.com

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

| Methoxy (-OCH₃) | +R > -I | Activating | Ortho, Para |

| Chlorine (-Cl) | -I > +R | Deactivating | Ortho, Para |

Electrophilic Aromatic Substitution Patterns in Highly Substituted Systems

Given that all hydrogen atoms on the benzene ring of this compound have been substituted, conventional electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom are not possible. wikipedia.org Any electrophilic attack would have to proceed via an ipso-substitution mechanism, where an existing substituent is replaced by the incoming electrophile.

In principle, the positions occupied by the chlorine atoms are more likely to undergo ipso-substitution than the methoxy groups, as the C-Cl bond is generally more labile than the C-O bond of the methoxy ether under electrophilic conditions. However, the success of such a reaction would be highly dependent on the nature of the electrophile and the reaction conditions. The high degree of substitution creates significant steric hindrance, which would likely necessitate harsh reaction conditions to overcome the energy barrier for an electrophile to approach the ring.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org

In this molecule, the three chlorine atoms serve as potential leaving groups. youtube.com The three chlorine atoms also act as electron-withdrawing groups through their inductive effect, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination mechanism of SNAr. libretexts.orgyoutube.com However, the three methoxy groups are electron-donating, which would destabilize this anionic intermediate and thus hinder the reaction.

| Factor | Influence on SNAr | Rationale |

| Chlorine Substituents | Favorable | Act as leaving groups and inductively withdraw electron density, stabilizing the Meisenheimer complex. |

| Methoxy Substituents | Unfavorable | Donate electron density through resonance, destabilizing the Meisenheimer complex. |

| Steric Hindrance | Unfavorable | May impede the approach of the nucleophile to the carbon atom bearing the leaving group. |

Radical Reactions and Their Mechanistic Implications

The involvement of this compound in radical reactions is conceivable, particularly under conditions that promote homolytic bond cleavage, such as exposure to UV light or high temperatures in the presence of radical initiators. The C-Cl bonds are generally weaker than C-H, C-C, or C-O bonds and could be susceptible to homolysis, leading to the formation of an aryl radical.

Once formed, this aryl radical could participate in a variety of reactions, including:

Hydrogen abstraction: The radical could abstract a hydrogen atom from a solvent or another molecule to form 1,2,3-trimethoxy-4,5-dichlorobenzene.

Addition to unsaturated systems: It could add to double or triple bonds, initiating polymerization or other addition reactions.

Reaction with other radicals: It could couple with another radical species present in the system.

The persistence and reactivity of such an aryl radical would be influenced by the surrounding substituents. The methoxy and remaining chloro groups could affect the stability of the radical through resonance and inductive effects. Persistent organic radicals are often stabilized by bulky groups that sterically hinder dimerization or reaction with other species. rsc.org The highly substituted nature of this benzene derivative might confer some kinetic stability to the corresponding aryl radical.

Furthermore, reactions involving hydroxyl radicals (•OH) in atmospheric or advanced oxidation processes could lead to the degradation of this compound. Such reactions are known pathways for the removal of polychlorinated aromatic compounds from the environment. epa.gov The mechanism would likely involve the addition of the hydroxyl radical to the aromatic ring or abstraction of a hydrogen atom from one of the methoxy groups.

Transformation Reactions of the Methoxy Groups (e.g., De-O-methylation)

The methoxy groups in this compound are susceptible to cleavage under certain conditions, most notably in the presence of strong acids. This reaction, known as de-O-methylation or ether cleavage, typically proceeds via an SN2 mechanism when strong nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used.

The mechanism involves the protonation of the ether oxygen by the acid, making the methyl group susceptible to nucleophilic attack by the conjugate base (e.g., Br⁻). youtube.com This results in the formation of a phenol (B47542) and a methyl halide.

Given the presence of three methoxy groups, selective de-O-methylation to yield partially demethylated products could be challenging and would likely result in a mixture of products. Complete demethylation under harsh conditions would yield 1,2,3-trichloro-4,5,6-trihydroxybenzene. The reactivity of the methoxy groups could be influenced by the steric hindrance from the adjacent chlorine atoms, potentially requiring more forcing conditions for the reaction to proceed compared to less substituted anisoles.

Role as a Synthetic Building Block for Complex Chemical Architectures

While specific, widespread applications of this compound as a synthetic building block are not extensively documented in readily available literature, its structure suggests potential utility in the synthesis of more complex molecules. The functional groups present—three chlorine atoms and three methoxy groups—offer multiple handles for chemical modification.

The chlorine atoms can be substituted via nucleophilic aromatic substitution, as discussed previously, or they can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if appropriate catalytic systems are employed. This would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of larger, more complex architectures such as biphenyls, stilbenes, or acetylenic derivatives.

The methoxy groups can be demethylated to reveal phenol functionalities. These phenols could then be used in subsequent reactions, such as Williamson ether synthesis, esterification, or as nucleophiles in other coupling reactions. The ability to selectively deprotect one or more methoxy groups would further enhance the synthetic utility of this compound.

The combination of these reactive sites makes this compound a potential precursor for the synthesis of highly functionalized aromatic compounds, which could be of interest in materials science, agrochemistry, or medicinal chemistry.

Advanced Spectroscopic Characterization and Elucidation of 1,2,3 Trichloro 4,5,6 Trimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 1,2,3-trichloro-4,5,6-trimethoxybenzene (B13963940) is characterized by its simplicity, a direct consequence of its molecular structure. Since all positions on the benzene (B151609) ring are substituted, there are no aromatic protons, and thus no signals are observed in the typical aromatic region (approximately 6.5-8.0 ppm). wisc.edudocbrown.info

The spectrum is therefore dominated by signals from the methoxy (B1213986) group protons. Due to the plane of symmetry in the molecule, the methoxy groups at positions C4 and C6 are chemically equivalent, while the methoxy group at C5 is unique. This leads to the expectation of two distinct signals in the proton spectrum.

A singlet integrating to six protons, corresponding to the two equivalent methoxy groups (-OCH₃) at C4 and C6.

A singlet integrating to three protons, corresponding to the unique methoxy group (-OCH₃) at C5.

These signals are expected to appear in the range of 3.8 to 4.0 ppm, a characteristic region for methoxy protons attached to an aromatic ring. The precise chemical shifts are influenced by the electronic effects of the adjacent chloro substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted: ~3.9 | Singlet | 6H | C4-OCH₃, C6-OCH₃ |

Predicted values are based on typical chemical shifts for substituted trimethoxybenzenes.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Given the symmetry of this compound, a reduced number of signals is expected compared to the total number of carbon atoms.

The molecule has a C₂ axis of symmetry, which results in four unique signals for the six aromatic carbons and two unique signals for the three methoxy carbons.

Aromatic Carbons: The chemical shifts of aromatic carbons are significantly influenced by the attached substituents. researchgate.net Carbons bonded to electron-withdrawing chlorine atoms (C1, C2, C3) will be deshielded, while those bonded to electron-donating methoxy groups (C4, C5, C6) will be shielded relative to unsubstituted benzene. researchgate.net We expect signals for C1/C3, C2, C4/C6, and C5.

Methoxy Carbons: Two distinct signals are anticipated for the methoxy carbons, corresponding to the equivalent C4/C6 methoxy groups and the unique C5 methoxy group. These typically appear in the 55-65 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Predicted: 145-155 | C4, C6 (Ar-OCH₃) |

| Predicted: 140-150 | C5 (Ar-OCH₃) |

| Predicted: 125-135 | C1, C3 (Ar-Cl) |

| Predicted: 120-130 | C2 (Ar-Cl) |

| Predicted: ~61 | C4-OCH₃, C6-OCH₃ |

Predicted values are based on general substituent effects on benzene rings and data from related compounds. chemicalbook.com

While ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR techniques would be employed for definitive structural confirmation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would show correlations between the proton signals of the methoxy groups and their corresponding carbon signals, confirming their assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be invaluable for confirming the substitution pattern. For instance, correlations would be expected from the C4/C6 methoxy protons to the C4/C6 and C5 aromatic carbons, and from the C5 methoxy protons to the C5 and C4/C6 aromatic carbons.

Solid-State NMR (ssNMR) could be utilized to study the compound in its crystalline or amorphous solid form. This technique can provide information on molecular packing, polymorphism, and dynamics in the solid state, which are not accessible in solution-state NMR.

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance without the need for an identical reference standard of the analyte. bwise.kr The signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification. bwise.krresearchgate.net

For this compound, the sharp, well-resolved singlet signals of the methoxy groups are ideal for qNMR analysis. acs.org By dissolving a precisely weighed amount of the sample with a precisely weighed amount of an internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone), the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. nih.gov

This technique is also highly effective for reaction monitoring . For example, during the synthesis of the target compound, qNMR could be used to track the consumption of starting materials and the formation of the product in real-time by analyzing aliquots from the reaction mixture.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₉Cl₃O₃), the molecular weight is 273.96 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of two stable chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the presence of three chlorine atoms will result in a characteristic cluster of peaks for the molecular ion [M]⁺. The expected pattern would consist of four main peaks at m/z values corresponding to the different combinations of these isotopes:

[M]⁺: Containing three ³⁵Cl atoms.

[M+2]⁺: Containing two ³⁵Cl atoms and one ³⁷Cl atom.

[M+4]⁺: Containing one ³⁵Cl atom and two ³⁷Cl atoms.

[M+6]⁺: Containing three ³⁷Cl atoms.

The relative intensities of these peaks provide a distinctive signature for a trichlorinated compound. osti.gov

Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the loss of a methyl radical (•CH₃) from a methoxy group to form a stable [M-15]⁺ ion. Subsequent fragmentations could involve the loss of formaldehyde (B43269) (CH₂O) or carbon monoxide (CO).

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

C-H Stretching: Aliphatic C-H stretching vibrations from the methoxy groups are expected in the 2950-2850 cm⁻¹ region.

C=C Stretching: Aromatic C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ range.

C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether C-O stretching are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Cl Stretching: The C-Cl stretching vibrations for chlorinated benzenes are found in the 1100-600 cm⁻¹ region. The exact positions depend on the substitution pattern.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the benzene ring and non-polar bonds, which are often weak or absent in the IR spectrum.

Table 3: Predicted Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2950-2850 | C-H stretch (aliphatic, -OCH₃) |

| 1600-1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (asymmetric aryl ether) |

| ~1050 | C-O stretch (symmetric aryl ether) |

Data based on characteristic infrared absorption frequencies for substituted aromatic compounds. nist.govnist.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

A thorough search of publicly available crystallographic databases reveals that, to date, the specific crystal structure of this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available in the current scientific literature.

However, the solid-state structure of analogous compounds, such as 1,3,5-Trichloro-2-methoxybenzene, has been determined, providing insights into the potential molecular packing and intermolecular interactions that might be expected. In such structures, the interplay of steric and electronic effects of the chloro and methoxy substituents dictates the conformation of the molecule and its arrangement within the crystal lattice. For instance, significant rotation of the methoxy group out of the plane of the benzene ring is a common feature in ortho-substituted anisoles due to steric hindrance. It is plausible that similar conformational adjustments would be observed in this compound to minimize steric strain between the adjacent chloro and methoxy groups.

A future crystallographic study of this compound would be invaluable in providing precise measurements of bond lengths and angles, which are influenced by the electronic push-pull effects of the electron-donating methoxy groups and the electron-withdrawing chlorine atoms. Such data would offer a definitive confirmation of the substitution pattern and provide a solid-state benchmark for computational chemistry models.

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

In the absence of X-ray crystallographic data, the elucidation of the structure of this compound is heavily reliant on the combined interpretation of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is particularly informative. Due to the molecule's symmetry, the three methoxy groups are in two different chemical environments. This results in two distinct sharp singlet signals. Experimental data have shown these signals appearing at approximately δ 3.80 and δ 3.85 ppm. The integration of these signals reveals a 1:2 ratio, corresponding to the single methoxy group at the 5-position being chemically distinct from the two equivalent methoxy groups at the 4- and 6-positions. The absence of any signals in the aromatic region (typically δ 6.0-8.0 ppm) confirms the fully substituted nature of the benzene ring.

¹³C NMR Spectroscopy: While specific experimental data for this compound is not readily available, the expected ¹³C NMR spectrum can be predicted based on the molecular structure. Due to symmetry, four distinct signals for the aromatic carbons and two for the methoxy carbons would be anticipated. The carbons bearing the methoxy groups would resonate at a lower field (higher ppm) compared to those bonded to chlorine atoms due to the deshielding effect of the oxygen atoms. The chemical shifts of the methoxy carbons themselves would also provide information about their local electronic environment.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 270. A key feature of this peak is the characteristic isotopic pattern, which arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The presence of three chlorine atoms results in a distinctive M, M+2, M+4, and M+6 pattern with relative intensities that are indicative of this specific number of chlorine atoms, thus confirming the molecular formula.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the methyl groups of the methoxy substituents, aromatic C=C stretching vibrations, and C-O stretching bands associated with the aryl ether linkages. The presence of C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

The collective analysis of these spectroscopic techniques provides a detailed and self-consistent picture of the molecular structure of this compound. The mass spectrum confirms the molecular formula, the ¹H NMR data establishes the number and environment of the methoxy groups and the full substitution of the aromatic ring, and the (expected) ¹³C NMR and IR spectra would further corroborate the connectivity and functional groups present. This integrated approach allows for an unambiguous structural assignment, even in the absence of single-crystal X-ray diffraction data.

Interactive Data Tables

Table 1: Spectroscopic Data for this compound

| Technique | Observed/Expected Features | Interpretation |

| ¹H NMR | Two sharp singlets at δ ~3.80 and ~3.85 ppm (Integration ratio 1:2) | Two distinct methoxy group environments; fully substituted benzene ring. |

| ¹³C NMR (Expected) | ~6 unique signals | Four aromatic carbons and two methoxy carbons in different chemical environments. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 270 with characteristic isotopic pattern | Confirms molecular weight and presence of three chlorine atoms. |

| Infrared (IR) Spectroscopy (Expected) | C-H (methyl), C=C (aromatic), C-O (aryl ether), C-Cl stretches | Presence of methoxy, benzene, and chloro functional groups. |

Computational Chemistry and Theoretical Studies of 1,2,3 Trichloro 4,5,6 Trimethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of molecules. For 1,2,3-trichloro-4,5,6-trimethoxybenzene (B13963940), DFT calculations would be employed to determine its most stable three-dimensional arrangement (molecular geometry) by optimizing the positions of its atoms to find the minimum energy conformation.

These calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would also be determined. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.40 Å |

| C-Cl bond length | ~1.74 Å |

| C-O bond length | ~1.36 Å |

| O-CH₃ bond length | ~1.43 Å |

| C-C-C bond angle (aromatic) | ~120° |

| Cl-C-C bond angle | ~120° |

| C-O-C bond angle | ~118° |

Note: These are representative values and would need to be confirmed by actual DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

Vibrational Frequencies: The vibrational modes of this compound can be calculated to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching or bending of bonds.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Estimated Value Range |

|---|---|---|

| ¹H NMR | Chemical Shift (OCH₃) | 3.8 - 4.2 ppm |

| ¹³C NMR | Chemical Shift (C-Cl) | 120 - 135 ppm |

| ¹³C NMR | Chemical Shift (C-O) | 150 - 160 ppm |

| IR | C-Cl Stretch | 600 - 800 cm⁻¹ |

| IR | C-O Stretch | 1000 - 1300 cm⁻¹ |

Note: These are estimated ranges based on similar compounds and require specific calculations for accurate prediction.

Investigation of Reaction Pathways and Transition States

Theoretical methods can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, determine the structures of transition states, and calculate the activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For this specific compound, studies could focus on electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the methoxy (B1213986) groups.

Conformational Analysis and Intermolecular Interactions

The methoxy groups in this compound can rotate around the C-O bonds, leading to different spatial arrangements or conformations. Conformational analysis would involve calculating the relative energies of these different conformers to identify the most stable ones. Furthermore, the nature and strength of intermolecular interactions, such as halogen bonding (Cl···O or Cl···π) and van der Waals forces, which govern the solid-state packing and physical properties of the compound, could be investigated.

Structure-Reactivity Relationship Modeling

By systematically studying a series of related chlorinated and methoxylated benzene (B151609) derivatives, Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SRR) models could be developed. These models use statistical methods to correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reactivity or biological activity. Such models could predict the properties of this compound based on the known data of similar compounds.

Environmental Transformation Pathways of 1,2,3 Trichloro 4,5,6 Trimethoxybenzene

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by chemical reactions like photolysis and hydrolysis.

Photochemical degradation is a significant pathway for the transformation of aromatic compounds in the atmosphere and sunlit surface waters. For many organic pollutants, the primary mechanism of atmospheric degradation is reaction with photochemically generated hydroxyl radicals (•OH). nih.gov This process is also relevant in aquatic environments. nih.gov

While direct data for 1,2,3-Trichloro-4,5,6-trimethoxybenzene (B13963940) is unavailable, the atmospheric half-lives for the three isomers of trichlorobenzene have been estimated based on their reaction with hydroxyl radicals. These estimates suggest that such reactions are a key determinant of their atmospheric persistence. nih.gov It is reasonable to infer that this compound would also be susceptible to degradation by hydroxyl radicals. The rate of this reaction would be influenced by the presence of both the activating methoxy (B1213986) groups and the deactivating chloro groups on the aromatic ring. The reaction typically involves the addition of the hydroxyl radical to the benzene (B151609) ring, initiating a series of reactions that can lead to ring cleavage and mineralization. nih.gov

| Compound | Estimated Half-life |

|---|---|

| 1,2,3-Trichlorobenzene | 38 days |

| 1,2,4-Trichlorobenzene (B33124) | 38 days |

| 1,3,5-Trichlorobenzene | 16 days |

Data sourced from studies on analogous compounds. nih.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many chlorinated aromatic compounds, hydrolysis is not a significant environmental fate process under typical environmental conditions (neutral pH and ambient temperature). nih.gov For example, the hydrolysis half-life of 1,2,4-trichlorobenzene at pH 7 and 25°C has been reported to be 3.4 years. nih.gov The carbon-chlorine bonds on an aromatic ring are generally stable and resistant to cleavage by water. Therefore, it is expected that this compound would be stable to hydrolysis in environmental matrices.

Biotransformation Mechanisms

Biotransformation, or biodegradation, involves the breakdown of organic compounds by microorganisms and is a crucial process in the ultimate removal of pollutants from the environment. The specific pathways depend heavily on the prevailing redox conditions (i.e., the presence or absence of oxygen).

Under anaerobic (oxygen-deficient) conditions, a key initial step in the degradation of methoxylated aromatic compounds is de-O-methylation, the removal of a methyl group from a methoxy substituent. nih.govresearchgate.net This process is carried out by various anaerobic bacteria, converting the methoxy group into a hydroxyl group, thereby transforming a chloroanisole-type structure into a chlorophenol-type structure. nih.govnih.gov

Studies on chlorinated hydroquinone (B1673460) metabolites and other chloroanisoles have demonstrated that anaerobic microbial consortia can efficiently perform de-O-methylation. nih.govnih.gov For instance, the anaerobic degradation of 2,3,5,6-tetrachloro-1,4-dimethoxybenzene is initiated by demethylation to tetrachlorohydroquinone. nih.gov Similarly, consortia containing bacteria such as Desulfitobacterium species have been shown to demethylate chlorinated methoxyphenols. nih.gov It is highly probable that this compound would undergo sequential de-O-methylation under anaerobic conditions, leading to the formation of various trichlorohydroxy- and dihydroxy-benzene intermediates. This reaction increases the polarity of the molecule and can make it more susceptible to subsequent degradation steps. nih.gov

Reductive dechlorination is a primary biodegradation pathway for highly chlorinated organic compounds in anaerobic environments such as sediments, waterlogged soils, and groundwater. nih.govresearchgate.net In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. nih.gov This pathway is particularly important for compounds with a high degree of chlorination, which are often resistant to aerobic degradation. frontiersin.org

Extensive research on polychlorinated biphenyls (PCBs) and trichlorobenzenes has shown that anaerobic microbial consortia can sequentially remove chlorine atoms, typically from the meta and para positions first, leading to the formation of less chlorinated and often less toxic congeners. nih.govresearchgate.net While specific studies on this compound are lacking, it is a strong candidate for this transformation pathway. The process would likely result in the formation of di- and mono-chloro-trimethoxybenzene isomers. This step-wise dechlorination reduces the toxicity and increases the potential for subsequent aerobic degradation of the resulting metabolites. researchgate.netfrontiersin.org

| Parent Compound | Environment | Major Dechlorination Products | Reference |

|---|---|---|---|

| Aroclor 1242 (PCB mixture) | Anaerobic Hudson River Sediments | Mono- and Dichlorobiphenyls | researchgate.net |

| 2,3,4,5,6-Pentachlorobiphenyl | Anaerobic Methanogenic Consortium | 2,4,6-Trichlorobiphenyl, 2,4-Dichlorobiphenyl, 2-Chlorobiphenyl | mdpi.com |

| Trichlorobenzenes | Methanogenic Conditions | Dichlorobenzenes and Monochlorobenzene | nih.gov |

Under aerobic (oxygen-rich) conditions, the biodegradation of chlorinated aromatic compounds is typically initiated by dioxygenase enzymes. These enzymes insert two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. researchgate.net This dihydroxylated intermediate then undergoes ring cleavage, followed by further metabolism that can lead to complete mineralization to carbon dioxide and water. researchgate.net

The rate and extent of aerobic biodegradation of chlorinated aromatics generally decrease as the number of chlorine substituents increases. nih.gov The presence of three chlorine atoms on this compound would likely make it relatively resistant to rapid aerobic degradation. However, the methoxy groups could influence the position of the initial dioxygenase attack. It is also possible that aerobic microorganisms could first perform an O-demethylation step, similar to the anaerobic pathway, to form a chlorophenolic intermediate before ring cleavage occurs. The degradation of chlorobenzenes and polychlorinated biphenyls by various aerobic bacteria has been documented, providing a model for the potential, albeit likely slow, aerobic fate of this compound. frontiersin.orgresearchgate.net

Pathways of Formation from Precursors or Higher Chlorinated Benzenes

The environmental formation of this compound can occur through the biotransformation of precursor compounds, particularly through microbial O-methylation of chlorinated phenolic substances. While direct degradation pathways from higher chlorinated benzenes like pentachlorobenzene (B41901) to this specific methoxylated compound are not extensively documented, the transformation of other chlorinated compounds provides a basis for potential formation routes.

One significant pathway involves the biological methylation of chlorinated phenols. Certain soil bacteria, such as Rhodococcus and Mycobacterium species, are known to O-methylate a variety of polychlorinated phenols, guaiacols (2-methoxyphenols), and syringols (2,6-dimethoxyphenols). nih.gov This process, which can occur in soil and sludge, transforms more polar phenolic compounds into less polar and more persistent methoxylated derivatives like chloroanisoles and chloroveratroles. nih.gov The enzymatic O-methylation is a key mechanism in the environmental fate of chlorophenols. nih.gov For this compound to be formed through such a pathway, a plausible precursor would be a trichlorinated pyrogallol (B1678534) derivative (trichloro-1,2,3-trihydroxybenzene), which could undergo successive methylation at the hydroxyl groups.

Additionally, this compound has been identified as a natural product. A study involving the phytochemical investigation of the fungus Fomes fastuosus led to the isolation of this compound, along with its isomer 1,2,4-trichloro-3,5,6-trimethoxybenzene. The structures of these compounds were confirmed by synthesis and spectral analysis. This finding indicates that biosynthetic pathways within certain fungi can produce this compound, representing a direct formation route from natural precursors in the environment.

The degradation of highly chlorinated compounds such as pentachlorobenzene is known to occur in the environment, but it typically proceeds through reductive dechlorination under anaerobic conditions, leading to less chlorinated benzenes, or through photo-oxidation. canada.ca The formation of methoxylated derivatives is a separate biotransformation pathway that depends on the presence of specific microorganisms and precursor molecules with hydroxyl groups available for methylation. nih.gov

Analytical Methodologies for Detection and Quantification in Environmental Samples (excluding safety/toxicity)

The detection and quantification of this compound in environmental samples such as soil, water, and sediment involve a multi-step process that includes sample extraction, cleanup, and instrumental analysis. The methods are generally based on those developed for other chlorinated aromatic hydrocarbons.

Sample Preparation and Extraction

The initial step requires isolating the target analyte from the complex environmental matrix. Common techniques for solid samples like soil and sediment include Soxhlet extraction or pressurized liquid extraction (PLE). env.go.jpresearchgate.net For aqueous samples, solid-phase extraction (SPE) using cartridges with resins like polystyrene-divinylbenzene is a frequently used method to concentrate the analyte and remove interfering substances. usgs.gov

| Matrix | Extraction Technique | Typical Solvents |

| Soil, Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Dichloromethane, Hexane/Acetone mixtures env.go.jpcdc.gov |

| Water | Solid-Phase Extraction (SPE) | Polystyrene-divinylbenzene resin with elution by Dichloromethane-diethyl ether usgs.gov |

| Air | Adsorption onto solid sorbents (e.g., Tenax®) followed by thermal desorption | N/A cdc.gov |

Analytical Detection and Quantification

Gas chromatography (GC) is the primary technique for separating this compound from other compounds. Following separation, various detectors can be used for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used and definitive method for identifying and quantifying chlorinated organic compounds. cdc.gov The mass spectrometer fragments the analyte molecules into characteristic ions, providing a unique fingerprint for identification. For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. researchgate.net In a study identifying the compound isolated from a fungus, Gas-Liquid Chromatography (GLC) and mass spectrometry were used to confirm its structure by comparing it with a synthesized standard.

Gas Chromatography with Electron Capture Detection (GC-ECD): The Electron Capture Detector is highly sensitive to halogenated compounds, making it suitable for trace analysis of trichlorinated compounds like this compound. cdc.gov However, it is less specific than MS as it relies solely on retention time for identification. cdc.gov

Thin-Layer Chromatography (TLC): TLC has been used for the qualitative comparison of this compound. In the study of the fungal metabolite, TLC was used to compare the isolated natural product with the synthetically prepared compound to confirm their identity.

For accurate quantification, an internal standard is typically added to the sample before extraction. The analytical parameters, such as the specific ions monitored in GC-MS, are crucial for reliable results. While specific parameters for this compound are not widely published, methods for isomers can provide guidance. For example, a GC-MS selected ion monitoring (SIM) method was detailed for the analysis of the related compound 1,3,5-trichloro-2,4,6-trimethoxybenzene (B371493). rsc.org

Table of Analytical Techniques for Chlorinated Aromatic Compounds

| Technique | Principle | Application | Reference |

|---|---|---|---|

| GC-MS | Separation by gas chromatography, identification by mass fragmentation pattern. | Definitive identification and quantification of chlorinated compounds in environmental extracts. | cdc.gov |

| GC-MS/MS | Enhanced selectivity by using two stages of mass analysis. | Trace-level quantification in complex matrices with high background interference. | researchgate.net |

| GC-ECD | Separation by gas chromatography, detection of electron-absorbing (halogenated) compounds. | Sensitive screening and quantification of chlorinated compounds. | cdc.gov |

| TLC | Separation on a coated plate based on differential partitioning between stationary and mobile phases. | Qualitative comparison and confirmation of identity against a standard. |

Advanced Materials and Supramolecular Chemistry Applications of 1,2,3 Trichloro 4,5,6 Trimethoxybenzene

Role as a Monomer or Building Block in Polymer Science

No studies were identified that describe the use of 1,2,3-Trichloro-4,5,6-trimethoxybenzene (B13963940) as a monomer or building block in polymer science. The literature on halogenated and methoxy-substituted monomers for polymerization does not specifically mention this compound. While research exists on the copolymerization of other substituted ethylenes, such as halogen and methoxy (B1213986) ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates, there is no indication that this compound has been utilized in similar synthetic strategies.

Supramolecular Interactions and Self-Assembly (drawing parallels with related compounds)

No experimental or theoretical studies on the supramolecular interactions and self-assembly of this compound could be located. While the principles of supramolecular chemistry can be applied to a wide range of molecules, and studies exist on related compounds like polychlorinated anisoles, there is no specific research that investigates the self-assembly behavior of this compound or draws direct parallels with its structural analogues in this context.

Contribution to Liquid Crystal Technology and Organic Electronics

The search for applications of this compound in liquid crystal technology and organic electronics did not yield any relevant results. Although substituted benzenes are common components of liquid crystalline materials and organic electronic devices, there is no evidence in the current scientific literature to suggest that this particular compound has been investigated for or applied in these fields.

Framework for Host-Guest Chemistry

No literature was found that describes the use of this compound as a host or guest molecule in the field of host-guest chemistry. While chlorinated aromatic compounds can participate in host-guest interactions, there are no published examples or theoretical explorations involving this specific compound.

Future Research Directions and Unexplored Avenues in 1,2,3 Trichloro 4,5,6 Trimethoxybenzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1,2,3-trichloro-4,5,6-trimethoxybenzene (B13963940) will likely focus on developing environmentally benign and efficient methodologies. Current synthetic approaches for polysubstituted benzenes often rely on harsh reagents and produce significant waste. nih.gov Future research should prioritize "green" chemistry principles.

One promising direction is the exploration of alternative, less toxic solvents. Anisole, for instance, has been investigated as a greener alternative to traditional solvents like chlorobenzene (B131634) for certain applications, and similar solvent replacement strategies could be developed for the synthesis of this specific compound. mdpi.comrsc.org Another avenue involves moving away from traditional chlorinating agents, which can be hazardous, towards safer alternatives. Trichloroisocyanuric acid (TCICA) has been shown to be a versatile and safer chlorinating agent for other aromatic systems. smolecule.com

Furthermore, developing catalytic systems that can achieve high selectivity and yield under mild conditions is a key goal. The principles of chlorine chemistry, which can enable the production of fine chemicals from abundant resources like NaCl with minimal waste, could be applied to create more sustainable synthetic pathways. nih.gov Research into one-pot or tandem reactions, where multiple synthetic steps are combined without isolating intermediates, could also significantly improve efficiency and reduce the environmental footprint.

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Potential Advantage | Research Focus |

|---|---|---|

| Green Solvents | Reduced toxicity and environmental impact. mdpi.com | Screening of bio-based or less hazardous solvents like anisole. |

| Safer Reagents | Improved operational safety. smolecule.com | Investigating solid chlorinating agents like TCICA as alternatives to chlorine gas. |

| Catalytic Methods | Higher efficiency, lower energy consumption, and less waste. mdpi.com | Development of catalysts for selective chlorination and methoxylation. |

Elucidation of Complex Reaction Mechanisms

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing its production and exploring its chemical behavior. The interplay between the electron-withdrawing chloro groups and electron-donating methoxy (B1213986) groups creates a complex electronic environment on the benzene (B151609) ring, influencing the regioselectivity of further substitutions. studymind.co.uk

Future mechanistic studies should focus on the step-by-step pathway of electrophilic aromatic substitution on a trimethoxybenzene precursor. The halogenation of benzene typically proceeds via a three-step mechanism involving the formation of an electrophile, its attack on the benzene ring to form a resonance-stabilized carbocation (a sigma complex), and subsequent deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com Investigating how the existing methoxy groups direct the incoming chloro substituents and the stability of the intermediates formed is a key research question.

Computational chemistry, particularly density functional theory (DFT), will be a powerful tool in this endeavor. nih.gov Theoretical calculations can map the potential energy surface of the reaction, identify transition states, and predict the stability of intermediates, offering insights that are difficult to obtain experimentally. researchgate.net

Rational Design of Derivatives with Tuned Properties

The rational design of derivatives of this compound opens up possibilities for creating new molecules with tailored electronic, optical, or biological properties. The existing scaffold provides a versatile platform for modification.

Future research should explore the selective replacement of the chloro and methoxy substituents to modulate the molecule's properties. For instance, replacing chlorine atoms with other halogens (fluorine, bromine, iodine) could alter the molecule's reactivity and intermolecular interactions, such as halogen bonding. nih.gov Similarly, modifying the methoxy groups to longer alkyl chains or other functional groups could influence its solubility and steric profile.

Table 2: Potential Derivatives and Their Tunable Properties

| Derivative Class | Modification | Potential Property to Tune |

|---|---|---|

| Halogen Analogs | Replacement of Cl with F, Br, I. | Electronic properties, reactivity, halogen bonding capability. nih.gov |

| Ether Analogs | Variation of the alkoxy chain length (e.g., ethoxy, propoxy). | Solubility, steric hindrance, lipophilicity. |

Advanced Characterization of Intermediates and Reaction Kinetics

To fully understand and control the synthesis of this compound, advanced methods for characterizing reaction intermediates and studying reaction kinetics are needed. The synthesis of polysubstituted benzenes can be complex, with the potential for multiple isomers and side products. libretexts.org

Future work should employ in-situ spectroscopic techniques, such as ReactIR or process NMR, to monitor reactions in real-time. These methods can provide valuable information about the formation and consumption of reactants, intermediates, and products, helping to elucidate the reaction pathway and identify potential bottlenecks.

Kinetic analysis is also essential for optimizing reaction conditions. researcher.life By determining the rate laws and activation energies for the synthetic steps, researchers can gain a quantitative understanding of the factors that control the reaction speed and selectivity. This knowledge is critical for scaling up the synthesis from the laboratory to an industrial setting.

Predictive Modeling for Reactivity and Material Performance

Computational modeling is poised to play a transformative role in the study of this compound. Predictive models can accelerate the discovery of new derivatives and materials by screening potential candidates in silico before committing to laboratory synthesis.

Future research should focus on developing and applying quantum mechanical methods to predict the reactivity of this molecule in various chemical transformations. researchgate.net For example, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies. nih.gov